2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate
Description
The compound “2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate” is a phosphatidylethanolamine (PE) derivative, classified under phospholipids. Its structure comprises a glycerol backbone with three substituents:
- Sn-1 position: A (1Z)-hexadec-1-enyl ether group (16:1, Δ1Z).
- Sn-2 position: A hexadecanoyl (16:0) ester group.
- Sn-3 position: A phosphate group linked to a 2-azaniumylethyl (ethanolamine) head group .
This PE variant is abbreviated as 16:1-16:1-PE, reflecting its two C16 acyl chains with a single double bond in the sn-1 position.
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-42-34-36(35-44-46(40,41)43-33-31-38)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32,36H,3-28,30-31,33-35,38H2,1-2H3,(H,40,41)/b32-29-/t36-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDULCEKAOVWBTQ-PXOIRPRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(P-16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound 2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate is a phospholipid derivative that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Structure and Composition
The molecular structure of the compound can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H48NO7P
- Molecular Weight : 481.6 g/mol
Structural Representation
The 3D structure of the compound can be visualized using computational chemistry software, which aids in understanding its interactions at the molecular level.
The biological activity of this compound is primarily attributed to its role as a phospholipid, which is crucial in cell membrane structure and function. Phospholipids are known to participate in various cellular processes, including signal transduction, membrane fluidity, and lipid metabolism.
Case Studies and Research Findings
- Cell Membrane Integrity : Research indicates that phosphatidylcholine derivatives enhance membrane integrity and fluidity, which is essential for cellular function. A study demonstrated that the incorporation of similar phospholipids into membranes improved their stability under stress conditions .
- Signal Transduction : The compound has been shown to act on specific receptors involved in immune response modulation. For example, it may influence sphingosine-1-phosphate receptors, which play a pivotal role in lymphocyte trafficking and vascular permeability .
- Antioxidant Properties : Some derivatives of phospholipids exhibit antioxidant activity, protecting cells from oxidative stress. This property is particularly valuable in therapeutic contexts where inflammation is a concern.
Data Table: Biological Activity Overview
Therapeutic Applications
Given its biological activities, this compound holds potential therapeutic applications in various fields:
- Cardiovascular Health : By modulating endothelial function and reducing inflammation.
- Immunology : As a modulator of immune cell trafficking and activation.
- Neurology : Potential neuroprotective effects due to antioxidant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphatidylethanolamines (PEs) are distinguished by their head groups and acyl/alkyl chains. Below is a structural and functional comparison with analogous phospholipids:
Table 1: Structural Comparison of PE Derivatives
| Compound Name | Acyl/Alkyl Chains (sn-1/sn-2) | Head Group | Double Bond Position | Key Features |
|---|---|---|---|---|
| 16:1-16:1-PE (Target Compound) | (1Z)-16:1 ether / 16:0 ester | Ethanolamine | Δ1Z (sn-1) | Ether linkage, rigid sn-1 chain |
| 16:0-18:1-PE (1-palmitoyl-2-oleoyl-PE) | 16:0 ester / 18:1 ester | Ethanolamine | Δ9Z (sn-2) | Ester linkages, common in membranes |
| Plasmalogen PE (e.g., 18:1p-20:4-PE) | 18:1 ether (Δ1Z) / 20:4 ester | Ethanolamine | Δ1Z (sn-1) | Antioxidant properties, synaptic vesicles |
| 16:1-16:1-PC (Analogous phosphatidylcholine) | (1Z)-16:1 ether / 16:0 ester | Choline | Δ1Z (sn-1) | Larger head group, membrane signaling |
Key Findings
Ether vs. Ester Linkages :
- The target compound’s sn-1 (1Z)-hexadec-1-enyl ether linkage enhances oxidative stability compared to ester-linked PEs (e.g., 16:0-18:1-PE), which are prone to hydrolysis .
- Ether-linked PEs, including plasmalogens, are critical in cellular membranes for reducing reactive oxygen species (ROS) damage, though the Δ1Z configuration in the target compound is less common than Δ9Z in plasmalogens .
This may influence membrane curvature and protein binding specificity .
Head Group Interactions: The ethanolamine head group in PEs facilitates hydrogen bonding with adjacent lipids or proteins, promoting non-lamellar phase formation. In contrast, phosphatidylcholines (PCs) with bulkier choline head groups stabilize lamellar structures, as seen in 16:1-16:1-PC .
Biological Relevance :
- While 16:0-18:1-PE is abundant in mammalian cell membranes, the target compound’s symmetrical C16 chains and Δ1Z ether linkage suggest niche roles, such as in specialized organelles or bacterial membranes. Plasmalogen PEs (e.g., 18:1p-20:4-PE) dominate in neural tissues, highlighting functional divergence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
